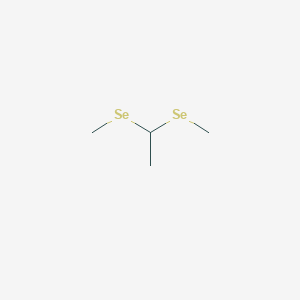

1,1-Bis(methylselanyl)ethane

Description

Properties

CAS No. |

56051-04-8 |

|---|---|

Molecular Formula |

C4H10Se2 |

Molecular Weight |

216.06 g/mol |

IUPAC Name |

1,1-bis(methylselanyl)ethane |

InChI |

InChI=1S/C4H10Se2/c1-4(5-2)6-3/h4H,1-3H3 |

InChI Key |

HVAFTYZTWMMXDY-UHFFFAOYSA-N |

Canonical SMILES |

CC([Se]C)[Se]C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations for 1,1 Bis Methylselanyl Ethane

Precursor Synthesis and Reactant Derivatization Strategies

The successful synthesis of 1,1-bis(methylselanyl)ethane hinges on the efficient preparation of its key precursors: a nucleophilic methylselanyl source and an electrophilic ethane-1,1-diyl synthon.

Synthesis of Methylselenol and its Anionic Derivatives

Methylselenol (CH₃SeH) is the fundamental selenium-containing building block for the target molecule. It is a volatile and malodorous compound, often generated in situ for immediate use. Its anionic form, the methylselenolate anion (CH₃Se⁻), is a potent nucleophile used in several synthetic strategies.

Several reliable methods for the synthesis of methylselenol and its derivatives have been established:

From Organometallic Reagents: A common laboratory-scale preparation involves the reaction of elemental selenium with a strong organometallic nucleophile, such as methyl lithium or a methyl Grignard reagent, followed by acidic workup to protonate the resulting selenolate. wikipedia.org

CH₃Li + Se → CH₃SeLi

CH₃SeLi + H⁺ → CH₃SeH + Li⁺

From Hydrogen Selenide (B1212193): An alternative route involves the reaction of hydrogen selenide (H₂Se) with methanol, often over a catalyst system like alkali tungstates on alumina (B75360) at elevated temperatures. google.com

Reduction of Dimethyl Diselenide: The most common and convenient method for generating the methylselenolate anion is the reductive cleavage of dimethyl diselenide (CH₃SeSeCH₃). Various reducing agents can be employed for this transformation.

Spontaneous Methylation of Selenide: In biological contexts and certain biomimetic syntheses, selenide (HSe⁻) can react spontaneously with S-adenosylmethionine (SAM), a biological methyl donor, to form methylselenol. nih.gov

The choice of method often depends on the scale, available reagents, and the required form of the precursor (the free selenol or its anionic salt).

| Precursor | Starting Materials | Reagents/Conditions | Key Features |

| Methylselenol (CH₃SeH) | Methyl lithium/Grignard, Selenium | 1. Ether solvent, 2. Aqueous acid workup | Standard organometallic approach. wikipedia.org |

| Methylselenol (CH₃SeH) | Hydrogen Selenide, Methanol | Alkali tungstate/Al₂O₃ catalyst, ~250°C | Gas-phase industrial method. google.com |

| Sodium Methylselenolate (NaSeCH₃) | Dimethyl Diselenide | Sodium borohydride (B1222165) (NaBH₄) in ethanol | Convenient generation of the nucleophile. google.com |

| Methylselenol (CH₃SeH) | Dimethyl Diselenide | Tris(2-carboxyethyl)phosphine (TCEP) | Mild reduction, useful in aqueous systems. mdpi.com |

Generation of Electrophilic Ethane-1,1-diyl Precursors

An electrophilic source of the ethane-1,1-diyl (CH₃CH<) group is required to react with the methylselenolate nucleophile. These precursors must possess two leaving groups or a reactive functional group on the same carbon atom.

Geminal Dihaloalkanes: 1,1-Dihaloethanes, such as 1,1-dichloroethane (B41102) or 1,1-dibromoethane, are classic electrophiles for this purpose. The two halogen atoms can be sequentially displaced by nucleophiles in a double substitution reaction. This approach is analogous to the synthesis of dithioacetals from dichloromethane. rsc.org

Acetaldehyde (B116499): Acetaldehyde (CH₃CHO) is a widely used precursor. The carbonyl carbon is electrophilic and can react with two equivalents of a nucleophile, typically under acid catalysis. The reaction proceeds via the formation of a hemiacetal-like intermediate.

Acetaldehyde Derivatives: Derivatives like ethylidene diacetate, formed from acetaldehyde and acetic anhydride, can also serve as precursors. wikipedia.org

| Precursor Type | Example | Synthetic Utility |

| Geminal Dihaloalkane | 1,1-Dibromoethane | Used in double nucleophilic substitution reactions with selenolate anions. |

| Aldehyde | Acetaldehyde (CH₃CHO) | Reacts with two equivalents of methylselenol under acid catalysis. |

| Acetal | 1,1-Dimethoxyethane | Can undergo transacetalization with selenols under Lewis acid catalysis. |

Carbon-Selenium Bond Formation Techniques

The construction of the two C-Se bonds at the same carbon center is the key step in forming the diselenoacetal. Several methodologies have been developed to achieve this transformation efficiently.

Nucleophilic Substitution Approaches for Diselenoacetal Formation

This classical method involves the reaction of an electrophilic ethane-1,1-diyl precursor with a methylselenolate nucleophile. The most direct pathway is the Sₙ2 reaction of a gem-dihaloethane with two equivalents of sodium or lithium methylselenolate.

Mechanism: The reaction proceeds via a two-step nucleophilic substitution. The first selenolate anion displaces one halide, forming 1-halo-1-(methylselanyl)ethane. A second substitution by another selenolate anion yields the final product, this compound.

CH₃CHCl₂ + 2 NaSeCH₃ → CH₃CH(SeCH₃)₂ + 2 NaCl

This method is highly effective and analogous to well-established syntheses of dithioacetals. rsc.orgresearchgate.net

Addition Reactions to Activated Carbonyl Systems

The most common method for synthesizing diselenoacetals is the acid-catalyzed reaction of an aldehyde with a selenol. For this compound, this involves treating acetaldehyde with two equivalents of methylselenol in the presence of a catalyst.

Mechanism:

Protonation of the acetaldehyde carbonyl oxygen by an acid catalyst (e.g., HCl, ZnCl₂) increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the first molecule of methylselenol forms a hemiselenoacetal intermediate.

Protonation of the hydroxyl group followed by elimination of a water molecule generates a resonance-stabilized selanyl-substituted carbocation.

Attack by a second molecule of methylselenol on this carbocation yields the protonated diselenoacetal, which then loses a proton to give the final product.

This approach is widely applicable due to the ready availability of aldehydes and the efficiency of the acid-catalyzed process.

Reductive Selenylation Pathways

Modern synthetic methods offer alternative routes that avoid the use of highly reactive or odorous starting materials. Reductive selenylation provides a powerful one-pot strategy for diselenoacetal synthesis.

An indium(III)-catalyzed reductive insertion reaction has been developed where a diselenide is reacted with an orthoester, which serves as a source for the CH unit. researchgate.netresearchgate.net To synthesize this compound, dimethyl diselenide would be reacted with triethyl orthoacetate in the presence of an indium catalyst.

General Reaction Scheme (by analogy): RSe-SeR + R'C(OR'')₃ --(Indium Catalyst)--> R'C(SeR)₂R'' + ...

Furthermore, nickel-catalyzed reductive cross-coupling reactions of unactivated alkyl halides with selenosulfonates have emerged as a powerful tool for forming C-Se bonds, suggesting potential for adaptation to geminal systems. d-nb.infonih.gov These methods benefit from milder conditions and excellent functional group tolerance. d-nb.info

Chemo- and Regioselectivity in Selenoacetalization Reactions

The formation of this compound from ethanal and methaneselenol (B1239778) is a classic example of a selenoacetalization reaction. Achieving high chemo- and regioselectivity is crucial to avoid the formation of undesired byproducts. Chemoselectivity in this context refers to the preferential reaction of the seleno-reagent with the aldehyde functional group over other potentially reactive sites in the substrate. Regioselectivity pertains to the specific site of bond formation, ensuring the formation of the 1,1-disubstituted product.

In the reaction between an aldehyde and a selenol, the primary product is the selenoacetal. However, side reactions such as the formation of vinyl selenides or other addition products can occur. The high chemo- and regioselectivity observed in many selenoacetalization reactions is often attributed to a radical or radical-like pathway, particularly when using Grignard reagents. researchgate.net For instance, the reaction of organolithium reagents with enones and enals can show switched regioselectivity depending on the presence of additives like HMPA, which influences the ionic character of the intermediates. researchgate.net

Factors influencing chemo- and regioselectivity include the nature of the substrate, the selenium reagent, the solvent, and the catalyst. For example, in the addition of organolithium reagents to enones, the solvent can dramatically alter the outcome between 1,2- and 1,4-addition. researchgate.net

Table 1: Factors Influencing Chemo- and Regioselectivity in Selenoacetalization

| Factor | Influence on Selectivity | Example |

| Substrate | The electronic and steric properties of the aldehyde or ketone. | Bulky substituents near the carbonyl group may hinder the reaction. |

| Selenium Reagent | The reactivity of the selenol or its derivative. | The use of pre-formed metal selenolates can enhance reactivity and selectivity. |

| Solvent | Polarity and coordinating ability of the solvent. | Solvents like HMPA can favor 1,4-addition in reactions with enones by altering ion pairing. researchgate.net |

| Catalyst | Lewis acids or transition metals can direct the reaction pathway. | Lewis acids can activate the carbonyl group towards nucleophilic attack. wikipedia.org |

Catalytic Systems in Diselenoacetal Synthesis

Catalysis plays a pivotal role in modern organic synthesis by enhancing reaction rates, improving yields, and controlling selectivity. nih.gov In the synthesis of diselenoacetals, both Lewis acid and transition metal-based catalytic systems have been effectively employed.

Lewis Acid Catalysis

Lewis acids are electron pair acceptors that can activate electrophiles, such as the carbonyl group of an aldehyde, making them more susceptible to nucleophilic attack. wikipedia.org In the context of this compound synthesis, a Lewis acid can coordinate to the carbonyl oxygen of ethanal, thereby increasing its electrophilicity and facilitating the addition of methaneselenol.

Table 2: Examples of Lewis Acid Catalysts in Selenoacetalization

| Catalyst | Substrate Scope | Typical Conditions | Reference |

| ZnCl₂ | Aldehydes, Ketones | CH₂Cl₂, room temperature | wikipedia.org |

| BF₃·OEt₂ | Aldehydes, Ketones | Ether, 0 °C to room temperature | wikipedia.org |

| AlCl₃ | Aromatic Aldehydes | CS₂, reflux | wikipedia.org |

| Bis(catecholato)germanes | Aldehydes | Toluene, room temperature | uwo.ca |

The catalytic cycle typically involves the activation of the carbonyl compound by the Lewis acid, followed by nucleophilic attack of the selenol, and subsequent regeneration of the catalyst.

Transition Metal-Mediated Transformations

Transition metals offer a versatile platform for a wide range of organic transformations, including the formation of carbon-heteroatom bonds. nih.govnptel.ac.inelsevier.com While less common than Lewis acid catalysis for simple selenoacetal formation, transition metal complexes can be employed, particularly in more complex synthetic routes or for the synthesis of specialized selenoacetals.

Palladium, rhodium, and nickel complexes have been shown to catalyze reactions involving organoselenium compounds. nih.govdiva-portal.orgd-nb.info For instance, rhodium catalysts have been used for the enantioselective hydroselenation of alkenes with selenols, demonstrating excellent regioselectivity. nih.gov Palladium-catalyzed reactions are well-known for their ability to form C-Se bonds through various cross-coupling reactions. d-nb.info While direct catalytic synthesis of this compound using transition metals is not extensively documented, the principles of transition metal catalysis are applicable to the broader field of organoselenium chemistry.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is a critical step in developing any synthetic protocol to maximize yield and minimize waste. beilstein-journals.org For the synthesis of this compound, several parameters can be adjusted.

Key parameters for optimization include:

Temperature: Many selenoacetalizations can be performed at room temperature, but some may require cooling to control exothermicity or heating to drive the reaction to completion. acs.org

Solvent: The choice of solvent can significantly impact reaction rates and yields. Aprotic solvents like dichloromethane, chloroform, or tetrahydrofuran (B95107) are commonly used.

Stoichiometry of Reagents: Using a slight excess of the selenol can help to ensure complete conversion of the aldehyde.

Catalyst Loading: In catalytic reactions, the amount of catalyst needs to be optimized to be effective without being wasteful or causing side reactions. nih.gov

A common strategy for yield enhancement is the removal of water formed during the reaction, which can shift the equilibrium towards the product side. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

Table 3: Optimization of a Generic Selenoacetalization Reaction

| Parameter | Variation | Observation |

| Temperature | 0 °C, RT, 50 °C | Optimal yield and reaction time at RT. |

| Solvent | CH₂Cl₂, THF, Toluene | CH₂Cl₂ provides the cleanest reaction profile. |

| Catalyst Loading | 1 mol%, 5 mol%, 10 mol% | 5 mol% offers the best balance of speed and cost. |

| Water Removal | None, MgSO₄, Dean-Stark | Use of MgSO₄ significantly improves the yield. |

Recent advancements in high-throughput experimentation and machine learning are providing new tools for the rapid optimization of reaction conditions. beilstein-journals.org

Stereochemical Control in Diselenoacetal Synthesis

Stereochemistry is a fundamental aspect of organic synthesis, particularly when creating chiral molecules. researchgate.net While this compound itself is achiral, the principles of stereochemical control are highly relevant when synthesizing chiral selenoacetals from prochiral aldehydes or ketones, or when using chiral selenium reagents.

The primary methods for achieving stereochemical control include:

Substrate Control: The inherent chirality of the starting material can direct the stereochemical outcome of the reaction. foster77.co.uk

Auxiliary Control: A chiral auxiliary attached to the substrate can guide the incoming reagent to a specific face of the molecule.

Reagent Control: The use of a chiral reagent can induce asymmetry in the product.

Catalyst Control: A chiral catalyst can create a chiral environment around the reactants, leading to an enantioselective or diastereoselective transformation. nih.gov

For example, the use of chiral Lewis acids or chiral transition metal complexes can facilitate the enantioselective synthesis of selenoacetals. nih.gov The development of chiral organoselenium compounds and their application in asymmetric synthesis is an active area of research. nih.gov The stereochemical outcome of a reaction can be influenced by subtle changes in reaction conditions, such as the choice of base or solvent. nih.gov

Comprehensive Spectroscopic Characterization and Structural Elucidation of 1,1 Bis Methylselanyl Ethane

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 1,1-Bis(methylselanyl)ethane, a combination of ¹H, ¹³C, and ⁷⁷Se NMR techniques, along with two-dimensional methods, would offer a complete picture of its structure.

High-Resolution ¹H NMR Chemical Shift Analysis

In the ¹H NMR spectrum of this compound, three distinct signals would be anticipated, corresponding to the three different proton environments in the molecule: the methyl protons attached to the selenium atoms (Se-CH₃), the methine proton (CH), and the methyl protons of the ethyl group (CH-CH₃).

The chemical shifts of these protons are influenced by the electronegativity of the neighboring selenium atoms. The two methyl groups attached to the selenium atoms are chemically equivalent and would therefore produce a single sharp singlet. The methine proton, being attached to a carbon bonded to two selenium atoms, would appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons of the ethyl group would, in turn, appear as a doublet, coupling with the single methine proton.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| -Se-CH ₃ | ~2.1 | Singlet | N/A |

| CH -CH₃ | ~3.5 | Quartet | ~7 Hz |

| CH-CH ₃ | ~1.6 | Doublet | ~7 Hz |

¹³C NMR Spectral Interpretation and Carbon Connectivity

The ¹³C NMR spectrum is expected to show three signals, one for each unique carbon atom in this compound. The carbon atoms of the two methylselanyl groups are equivalent. The chemical shifts are influenced by the attached selenium atoms, causing a downfield shift compared to their alkane counterparts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -Se-C H₃ | ~10 |

| C H-CH₃ | ~45 |

| CH-C H₃ | ~25 |

⁷⁷Se NMR Spectroscopy for Selenium Environment Characterization

⁷⁷Se NMR spectroscopy provides direct information about the chemical environment of the selenium atoms. Current time information in Faribault County, US.matrix-fine-chemicals.comechemi.com Since the two selenium atoms in this compound are chemically equivalent, a single resonance is expected in the proton-decoupled ⁷⁷Se NMR spectrum. The chemical shift would fall within the typical range for dialkyl selenoacetals. Current time information in Faribault County, US. The natural abundance of the ⁷⁷Se isotope is only 7.63%, which can make detection challenging without isotopic enrichment. echemi.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

To definitively confirm the structure, two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the methine proton and the methyl protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would reveal long-range couplings between protons and carbons. Key correlations would be expected between the methylselanyl protons and the methine carbon, as well as between the ethyl group's methyl protons and the methine carbon, and vice versa.

Vibrational Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. The most prominent peaks would be due to C-H stretching and bending vibrations. The C-Se stretching vibrations would also be present but are typically weaker and occur in the fingerprint region of the spectrum.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (alkane) | Stretching | 2970 - 2850 |

| C-H (CH₃) | Bending | ~1450 and ~1375 |

| C-Se | Stretching | ~600 - 500 |

The absence of characteristic bands for other functional groups, such as O-H or C=O, would confirm the purity of the compound.

Raman Spectroscopy

Key vibrational modes expected for this compound would include:

C-H Stretching: Vibrations of the carbon-hydrogen bonds in the methyl (CH₃) and ethylidene (CH) groups would appear in the high-frequency region, typically between 2800 and 3000 cm⁻¹.

C-H Bending: The bending vibrations of the C-H bonds would be observed at lower frequencies, generally in the 1300-1500 cm⁻¹ range.

C-C Stretching: The stretching vibration of the carbon-carbon single bond in the ethane (B1197151) backbone is expected to produce a peak in the 800-1200 cm⁻¹ region.

C-Se Stretching: The carbon-selenium bond vibrations are a key feature and are anticipated to appear in the 500-700 cm⁻¹ range. The exact position would be influenced by the electronegativity and mass of the selenium atom.

Se-C-H Bending and other skeletal modes: More complex bending and torsional modes involving the C-Se-C and C-C-Se linkages will be present at lower wavenumbers, typically below 500 cm⁻¹.

For comparison, the Raman spectrum of ethane exhibits characteristic peaks for its various vibrational modes. These well-documented frequencies can serve as a foundational reference for interpreting the spectrum of its substituted derivative, this compound. nist.govusra.edu

Table 1: Predicted Raman Active Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Associated Structural Unit |

| C-H Stretching | 2800 - 3000 | -CH₃, -CH |

| C-H Bending | 1300 - 1500 | -CH₃, -CH |

| C-C Stretching | 800 - 1200 | Ethane backbone |

| C-Se Stretching | 500 - 700 | Methylselanyl group |

| Skeletal Bending/Torsion | < 500 | C-C-Se, C-Se-C |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns. researchgate.net For this compound, HRMS would confirm its molecular formula, C₄H₁₀Se₂.

Upon electron ionization, the molecule would form a molecular ion (M⁺˙), and its subsequent fragmentation would provide valuable structural information. The fragmentation of the molecular ion is a process where the ion breaks down into smaller, charged fragments and neutral species. uni-saarland.de The relative abundance of these fragments is plotted against their mass-to-charge ratio (m/z) to generate a mass spectrum.

The fragmentation of this compound is expected to proceed through several key pathways, guided by the stability of the resulting carbocations and radicals. Common fragmentation patterns for alkanes involve the cleavage of C-C bonds. libretexts.orgyoutube.com In this case, the presence of the selenium atoms introduces additional and more favorable fragmentation routes.

Predicted Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the C-C bond alpha to a selenium atom is a likely pathway, leading to the formation of a resonance-stabilized selanyl-substituted carbocation.

C-Se Bond Cleavage: The cleavage of the carbon-selenium bond would result in the loss of a methylselanyl radical (•SeCH₃) or a methyl radical (•CH₃) from the selenium atom.

Loss of Neutral Molecules: Elimination of neutral molecules such as methylselenane (CH₃SeH) could also occur.

Table 2: Predicted Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Formation Pathway |

| [C₃H₇Se₂]⁺ | [CH₃CH(SeCH₃)Se]⁺ | Loss of a methyl radical |

| [CH₃Se]⁺ | [CH₃Se]⁺ | Cleavage of the C-Se bond |

| [C₂H₅Se]⁺ | [CH₃CH₂Se]⁺ | Rearrangement and cleavage |

| [CH(SeCH₃)₂]⁺ | [CH(SeCH₃)₂]⁺ | Loss of a methyl group from the ethane backbone |

The analysis of the isotopic pattern of selenium in the mass spectrum would further confirm the presence and number of selenium atoms in the parent molecule and its fragments.

X-ray Crystallography for Solid-State Structure Determination (if applicable to analogous compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While there are no specific reports on the single-crystal X-ray structure of this compound in the searched literature, the study of analogous selenoacetals and other selenium-containing organic molecules can provide valuable insights into its likely solid-state conformation and intermolecular interactions.

The crystal structures of various organoselenium compounds have been determined, revealing details about C-Se bond lengths and angles. For instance, studies on seleno-glycolipids, which contain selenoacetal-like linkages, demonstrate the utility of selenium in structural biology. researchgate.net The C-Se bond length is typically in the range of 1.95-2.00 Å. The C-Se-C bond angle in dialkyl selenides is generally around 96-100°.

In the solid state, this compound would likely adopt a conformation that minimizes steric hindrance between the two methylselanyl groups. Intermolecular interactions would be dominated by van der Waals forces. In some cases, weak C-H···Se hydrogen bonds might also play a role in the crystal packing.

The investigation of the crystal structures of elemental selenium itself, which exists in different allotropic forms with distinct Se-Se bonding and packing, also contributes to the general understanding of selenium's structural chemistry. materialsproject.orgmaterialsproject.org This knowledge is foundational for predicting the behavior of more complex organoselenium compounds.

Table 3: Typical Crystallographic Parameters for Analogous Organoselenium Compounds

| Parameter | Typical Value Range | Significance |

| C-Se Bond Length | 1.95 - 2.00 Å | Indicates the covalent radius of selenium and the nature of the C-Se bond. |

| C-Se-C Bond Angle | 96 - 100° | Reflects the hybridization and steric environment around the selenium atom. |

| Se···Se Intermolecular Contacts | > 3.5 Å | Provides information on the packing and potential for intermolecular interactions. |

The synthesis and crystallographic analysis of this compound would be a valuable contribution to the field of organoselenium chemistry, providing precise data to validate the predictions made from spectroscopic techniques and theoretical models.

Computational and Theoretical Investigations of 1,1 Bis Methylselanyl Ethane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for predicting the properties of molecules from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a system. For a molecule like 1,1-Bis(methylselanyl)ethane, these calculations can provide invaluable insights into its preferred three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. google.comnih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. nih.gov This approach is particularly well-suited for geometry optimization, where the goal is to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. google.comarxiv.org

For this compound, a DFT calculation would typically involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, def2-TZVP) to model the system. The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until the forces on all atoms are close to zero, indicating a stable conformation. The resulting optimized geometry provides a detailed picture of the molecule's three-dimensional structure. Furthermore, DFT calculations yield important electronic properties such as the total energy, dipole moment, and the energies of the molecular orbitals.

Illustrative Data Table 4.1.1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C-Se Bond Length | 1.95 Å |

| C-C Bond Length | 1.54 Å |

| Se-C(H3) Bond Length | 1.96 Å |

| C-H Bond Length | 1.09 Å |

| Se-C-Se Bond Angle | 112° |

| C-C-Se Bond Angle | 110° |

| H-C-H Bond Angle | 109.5° |

Ab Initio Methods for High-Level Electronic Structure Description

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. rsc.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)), solve the Schrödinger equation more rigorously than DFT, often leading to more accurate results, albeit at a significantly higher computational cost. rsc.orgacs.org

For this compound, high-level ab initio calculations would be employed to obtain a very accurate description of its electronic structure and to benchmark the results from more computationally efficient methods like DFT. These calculations are particularly useful for understanding subtle electronic effects, such as electron correlation, which plays a crucial role in determining the precise energy and properties of the molecule. While a full geometry optimization with a high-level ab initio method might be computationally expensive, single-point energy calculations on a DFT-optimized geometry are a common practice to refine the electronic energy.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the electrons in a molecule as occupying a set of molecular orbitals that extend over the entire molecule. libretexts.org The analysis of these orbitals, particularly the frontier orbitals, provides deep insights into the chemical reactivity and electronic properties of the molecule.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the selenium atoms, making these sites nucleophilic. The LUMO, on the other hand, would likely be an antibonding orbital associated with the C-Se bonds. Analysis of the shapes and energies of these frontier orbitals can predict how this compound would interact with electrophiles and nucleophiles.

Illustrative Data Table 4.2.1: Predicted Frontier Molecular Orbital Energies for this compound

Note: This table presents hypothetical but chemically reasonable values for the frontier orbital energies of this compound, intended to illustrate the output of a quantum chemical calculation.

| Orbital | Energy (eV) |

| HOMO-1 | -10.5 |

| HOMO | -8.5 |

| LUMO | +1.2 |

| LUMO+1 | +2.5 |

| HOMO-LUMO Gap | 9.7 eV |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure of a molecule, including bonds, lone pairs, and core orbitals. uni-muenchen.denumberanalytics.com This method provides a quantitative description of bonding in terms of hybridization and allows for the analysis of electron delocalization through the study of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

In the case of this compound, NBO analysis would reveal the hybridization of the carbon and selenium atoms, as well as the polarization of the C-Se and C-C bonds. It would also quantify the extent of delocalization of the selenium lone pair electrons into neighboring antibonding orbitals, which can have a significant impact on the molecule's structure and reactivity. The stabilization energies associated with these delocalization interactions can be calculated to assess their importance. researchgate.net

Illustrative Data Table 4.2.2: Predicted Natural Charges and Hybridization for Selected Atoms in this compound

Note: The following NBO data is illustrative, based on general principles of organoselenium chemistry, and serves to demonstrate the type of information obtained from an NBO analysis.

| Atom | Natural Charge (e) | Hybridization |

| C1 (methine) | +0.15 | sp³ |

| Se1 | -0.25 | sp¹.⁵d⁰.¹ |

| Se2 | -0.25 | sp¹.⁵d⁰.¹ |

| C2 (methyl) | -0.60 | sp³ |

Electron Density Distribution and Topological Analysis

The electron density is a fundamental property of a molecule that dictates its chemical and physical behavior. The analysis of the electron density distribution provides a detailed picture of chemical bonding and intermolecular interactions.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the topology of the electron density. acs.org This theory partitions the electron density of a molecule into atomic basins, allowing for the unambiguous definition of atoms within a molecule and the characterization of the chemical bonds between them.

For this compound, a topological analysis of the electron density would involve locating the bond critical points (BCPs) for each covalent bond. The properties of the electron density at these points, such as the electron density itself (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative measures of the bond's strength and character. For instance, the value of ρ at the BCP correlates with the bond order, while the sign of ∇²ρ can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. acs.org Such an analysis could reveal the nature of the C-Se bonds and could also be used to identify weaker non-covalent interactions that may influence the molecule's conformation and crystal packing. researchgate.netiucr.org

Illustrative Data Table 4.3: Predicted Topological Properties at Bond Critical Points (BCPs) for this compound

Note: This table contains hypothetical data representing the expected outcome of a QTAIM analysis for the specified bonds in this compound.

| Bond | Electron Density, ρ(r) (a.u.) | Laplacian of Electron Density, ∇²ρ(r) (a.u.) | Total Energy Density, H(r) (a.u.) |

| C-C | 0.250 | -0.650 | -0.280 |

| C-Se | 0.150 | +0.120 | -0.090 |

| C-H | 0.280 | -0.950 | -0.320 |

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the electron density of a molecule to characterize its chemical bonds and non-covalent interactions. This analysis provides quantitative information about the nature of atomic and molecular interactions. For instance, QTAIM has been employed to investigate substituent effects in tertiary-benzylamine selenols by analyzing the electron density at bond critical points. nih.gov This approach can elucidate the electronic environment of the selenium center. nih.gov However, to date, no QTAIM studies have been published specifically for this compound. Such a study would be valuable for understanding the topology of its electron density and the nature of the C-Se bonds.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgrsc.org By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify and analyze the nature and extent of interactions like hydrogen bonds and van der Waals forces. mdpi.comnih.gov This method provides a "fingerprint" plot that summarizes the intermolecular contacts. scirp.orgnih.gov While this technique has been widely applied to a variety of molecular crystals to understand their packing and interactions scirp.orgmdpi.com, there is no available literature reporting a Hirshfeld surface analysis of this compound.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides significant insights into the mechanisms of chemical reactions by mapping out potential energy surfaces and identifying key intermediates and transition states. rsc.org This approach has been used to study various reactions involving organoselenium compounds, such as selenoxide eliminations. nih.gov

The characterization of transition states and the calculation of reaction energy profiles are fundamental to understanding reaction kinetics and mechanisms. rsc.org For example, computational studies on selenoxide syn eliminations have detailed the geometries and energies of the five-centered transition states involved. nih.gov Such computational work allows for the determination of activation energies, which can be correlated with experimental reaction rates. nih.govnih.gov A computational investigation into the potential reaction pathways of this compound, for instance, in elimination or substitution reactions, would require the location and characterization of the relevant transition states. Currently, no such studies have been reported in the scientific literature.

The inclusion of solvent effects is crucial for accurate computational modeling of reactions in solution. Implicit and explicit solvent models are used to account for the influence of the solvent on the stability of reactants, products, and transition states, thereby affecting reaction energetics and mechanisms. While the importance of solvent effects is well-recognized in computational chemistry, there are no specific computational studies on how different solvents would impact the reaction mechanisms or energetics of this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are frequently used to predict spectroscopic properties, which can aid in the characterization of newly synthesized compounds and in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. The chemical shifts of nuclei like 1H, 13C, and particularly 77Se in organoselenium compounds are highly sensitive to the electronic environment. rsc.org Computational prediction of these chemical shifts, often using Density Functional Theory (DFT), has become a valuable tool. researchgate.netnih.gov For instance, calculated 77Se NMR chemical shifts have been correlated with experimental data for a range of selenaborane cluster compounds, aiding in the assignment of their structures. nih.gov A computational study predicting the 1H, 13C, and 77Se NMR spectra of this compound would be a valuable addition to the field, but such research is not currently available.

Vibrational Frequency Calculations and Normal Mode Analysis

No published data were found regarding the calculated vibrational frequencies and normal mode analysis for this compound. This type of analysis, typically performed using methods like Density Functional Theory (DFT), would provide a theoretical infrared and Raman spectrum, detailing the frequencies and assignments of fundamental vibrational modes (e.g., C-H stretching, C-Se stretching, CH3 rocking, etc.). Such data is crucial for the spectroscopic identification and characterization of the molecule.

Conformational Analysis and Rotational Barriers

There is no available information in the searched scientific literature concerning the conformational analysis or the rotational energy barriers of this compound. A computational study on this topic would involve mapping the potential energy surface of the molecule by rotating key dihedral angles, such as the C-C and C-Se bonds. This would identify the most stable conformers (e.g., staggered, eclipsed, or gauche arrangements of the methylselanyl groups) and quantify the energy barriers that hinder free rotation between them. utexas.edunobelprize.org This information is fundamental to understanding the molecule's three-dimensional structure and dynamic behavior.

Reactivity and Chemical Transformations of 1,1 Bis Methylselanyl Ethane

C-Se Bond Cleavage Reactions

The cleavage of the carbon-selenium bond is a fundamental aspect of the reactivity of 1,1-bis(methylselanyl)ethane, which can be initiated through either reductive or oxidative pathways. These reactions are pivotal for the synthetic utility of selenoacetals, allowing for their conversion into other functional groups.

Reductive Cleavage Pathways

Reductive cleavage of the C-Se bonds in selenoacetals like this compound typically involves the use of metal-based reducing agents or radical-inducing reagents. A common method for the reductive deselenization of selenoacetals is treatment with tin hydrides, such as tributyltin hydride (Bu₃SnH), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This process proceeds via a radical mechanism, leading to the formation of the corresponding alkane.

Another approach involves the use of dissolving metal reductions. For instance, treatment with lithium in a primary amine solvent can effect the cleavage of the C-Se bonds, ultimately yielding the parent ethane (B1197151) derivative. These reductive methods are valuable for deprotection strategies where the selenoacetal group is used as a stable protecting group for a carbonyl functionality.

Oxidative Cleavage Reactions

Oxidative cleavage of the C-Se bond in this compound provides a route to carbonyl compounds, effectively reversing the formation of the selenoacetal. This transformation can be achieved using various oxidizing agents. Ozone (O₃) is a powerful oxidant for this purpose, leading to the cleavage of both C-Se bonds and the formation of the corresponding aldehyde, in this case, acetaldehyde (B116499). nih.govyoutube.comlibretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com The reaction proceeds through an unstable ozonide-like intermediate. libretexts.orgmasterorganicchemistry.comlibretexts.org

Other oxidizing systems, such as potassium permanganate (B83412) (KMnO₄) under hot, acidic conditions, can also effect this cleavage. youtube.com However, with strong oxidizing agents, over-oxidation of the resulting aldehyde to a carboxylic acid may occur. youtube.com

Functional Group Interconversions at the Diselenoacetal Moiety

The diselenoacetal group in this compound can be converted into other functional groups, most notably carbonyls, through hydrolysis. This reaction is a cornerstone of the use of selenoacetals as protecting groups for aldehydes and ketones. The hydrolysis is typically carried out under acidic conditions, often in the presence of a metal salt to assist in the removal of the selenium-containing byproducts. libretexts.orgchemistrysteps.comscispace.comyoutube.comyoutube.com For example, treatment with aqueous acid, often in the presence of mercury(II) chloride (HgCl₂) or copper(II) chloride (CuCl₂), facilitates the conversion of this compound back to acetaldehyde. scispace.com The reaction mechanism involves protonation of one of the selenium atoms, followed by nucleophilic attack of water and subsequent elimination of the methylselanyl groups. chemistrysteps.comyoutube.comyoutube.com

Electrophilic Reactions Involving the Selanyl (B1231334) Groups

The selenium atoms in this compound possess lone pairs of electrons, rendering them nucleophilic and susceptible to attack by electrophiles. Alkylating agents, such as alkyl halides, can react with the selanyl groups. nih.govnih.gov For instance, treatment with an alkyl iodide can lead to the formation of a selenonium salt.

Halogens also act as electrophiles, reacting with the selenium atoms. wikipedia.orglibretexts.orgyoutube.commasterorganicchemistry.comlibretexts.org The reaction of this compound with bromine (Br₂) or chlorine (Cl₂) would be expected to form a dihalide adduct, which can be unstable and may lead to further reactions, including cleavage of the C-Se bond.

Nucleophilic Reactions at the Central Carbon Atom

A key feature of the reactivity of selenoacetals is the ability to deprotonate the central carbon atom, rendering it nucleophilic. Treatment of this compound with a strong base, such as an organolithium reagent like n-butyllithium (n-BuLi), can abstract a proton from the carbon atom situated between the two selenium atoms. libretexts.orgnih.govyoutube.com This generates a highly reactive carbanion, which is stabilized by the adjacent selenium atoms.

This lithiated species is a powerful nucleophile and can react with a wide range of electrophiles. For example, it can undergo alkylation with alkyl halides, react with carbonyl compounds to form β-hydroxyselenoacetals, and add to α,β-unsaturated systems. This umpolung (reactivity inversion) of the original carbonyl carbon from an electrophile to a nucleophile is a synthetically powerful transformation.

Radical Reactions and Their Propagation Mechanisms

In addition to the reductive cleavage mentioned earlier, the C-Se bond in this compound can participate in radical reactions. The homolytic cleavage of the C-Se bond can be initiated by photolysis or by radical initiators. nih.govwikipedia.orgwordpress.com The resulting carbon-centered radical can then participate in various propagation steps.

A common application of this reactivity is in radical cyclization reactions. nih.govwikipedia.org If the molecule contains an appropriately positioned unsaturated group (e.g., an alkene or alkyne), the initially formed radical can add intramolecularly to this group, forming a new ring. The propagation cycle is then continued by abstraction of a hydrogen atom from a donor like tributyltin hydride. This methodology provides a powerful tool for the construction of cyclic and polycyclic systems. The reaction is initiated by the formation of a radical, which then adds to a multiple bond in a chain propagation step, and is finally terminated by the reaction of two radicals. wikipedia.org

Participation in Multi-Component Reactions

A thorough review of scientific literature reveals a notable absence of published research on the participation of this compound in multi-component reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly valued in organic synthesis for their efficiency and atom economy.

Despite the synthetic utility of other organoselenium compounds in various chemical transformations, there is currently no available data to suggest that this compound has been successfully employed as a reactant in any documented multi-component reaction protocols. Consequently, no specific reaction conditions, product scopes, or mechanistic insights can be provided for this subclass of reactions. The reactivity of this compound in the context of MCRs remains an unexplored area of chemical research.

Further investigation would be required to determine the potential for this compound to act as a substrate in known or novel multi-component reaction pathways. Such studies would be essential to elucidate its synthetic utility in the construction of complex molecular architectures.

Applications of 1,1 Bis Methylselanyl Ethane in Synthetic Organic Chemistry

Role as a Synthetic Synthon for Carbonyl Compounds (Re-acetalization)

Selenoacetals, including 1,1-bis(methylselanyl)ethane, are recognized as robust protecting groups for carbonyl compounds and can also serve as their synthetic equivalents, known as synthons. The selenoacetal moiety is generally stable under conditions that would cleave their oxygen or sulfur counterparts. However, the true synthetic utility lies in their ability to be converted back to the corresponding carbonyl compound, a process often termed deprotection or re-acetalization. This transformation is crucial for unmasking the carbonyl functionality at a desired stage of a multi-step synthesis.

Table 1: Selected Reagents for the Deprotection of Selenoacetals to Carbonyl Compounds

| Reagent/Condition | Substrate Scope | Comments |

| CuCl₂/CuO | General selenoacetals | Mild conditions, applicable to a range of substrates. |

| HgCl₂/CaCO₃ | General selenoacetals | Effective but toxic due to the use of mercury salts. |

| I₂/H₂O | General selenoacetals | Mild and efficient for many selenoacetals. |

| Benzeneseleninic anhydride | General selenoacetals | Oxidative cleavage under neutral conditions. |

| Clay-supported iron(III) nitrate (B79036) (Clayfen) | General selenoacetals | Solid-supported reagent, easy work-up. |

It is important to note that the efficiency of these methods can be influenced by the specific structure of the selenoacetal and the substrate.

Utilization as a Precursor for Seleno-Containing Heterocycles

The unique reactivity of the carbon-selenium bond in selenoacetals can be harnessed for the construction of selenium-containing heterocyclic systems. Although specific examples detailing the use of this compound for this purpose are scarce in the literature, general strategies involving selenoacetals suggest its potential.

One plausible approach involves the intramolecular cyclization of a suitably functionalized selenoacetal. For instance, if a reactive functional group is present elsewhere in the molecule, it could potentially react with the selenoacetal moiety, or a derivative thereof, to form a heterocyclic ring. Another strategy could involve the transformation of the selenoacetal into a more reactive intermediate that then undergoes cyclization.

While the direct application of this compound in heterocycle synthesis is not well-documented, the broader chemistry of organoselenium compounds in forming cyclic structures is an active area of research.

Applications in the Generation of Reactive Intermediates

A significant application of selenoacetals in synthetic chemistry is their use as precursors to nucleophilic carbon species. The protons on the carbon atom bearing the two selenoether groups are sufficiently acidic to be removed by a strong base, such as an organolithium reagent. This deprotonation generates a highly reactive intermediate known as an α-seleno carbanion or a selenium-stabilized carbanion.

In the case of this compound, treatment with a strong base like n-butyllithium would be expected to yield 1-lithio-1,1-bis(methylselanyl)ethane. This lithiated species is a powerful nucleophile that can react with a wide range of electrophiles, such as alkyl halides, carbonyl compounds, and epoxides, to form new carbon-carbon bonds. This reactivity makes this compound a potential synthon for an acyl anion equivalent, a conceptually important but synthetically challenging species.

The stability of the α-seleno carbanion is attributed to the ability of the adjacent selenium atoms to stabilize the negative charge through polarization and potentially through d-orbital participation. This stabilization allows for controlled reactions with various electrophiles, providing a reliable method for carbon-carbon bond formation.

Table 2: Generation and Reaction of α-Seleno Carbanions

| Selenoacetal Precursor | Base | Generated Intermediate | Subsequent Reaction with Electrophiles |

| General R-CH(SeR')₂ | n-BuLi, s-BuLi, LDA | R-C⁻(Li⁺)(SeR')₂ | Alkylation, acylation, addition to carbonyls |

| 1,1-Bis(phenylselanyl)methane | n-BuLi | LiCH(SePh)₂ | Reaction with aldehydes and ketones |

| This compound (inferred) | n-BuLi | CH₃-C⁻(Li⁺)(SeCH₃)₂ | Expected to react with various electrophiles |

*Data for this compound is inferred based on the general reactivity of selenoacetals.

Ligand Design and Coordination Chemistry (if applicable to broader class)

Selenoethers, the fundamental components of this compound, are known to act as ligands in coordination chemistry, forming complexes with various transition metals. The selenium atom, being a soft donor, exhibits a strong affinity for soft metal centers such as palladium, platinum, and gold.

While the coordination chemistry of simple monodentate selenoethers is well-established, the use of geminal bis-selenoethers like this compound as ligands is not widely reported in the surveyed literature. In principle, this molecule could act as a chelating ligand, with both selenium atoms coordinating to a single metal center to form a four-membered ring. However, the formation of such a strained ring might be sterically and electronically disfavored. Alternatively, it could act as a bridging ligand, linking two metal centers.

Given the lack of specific studies on the coordination chemistry of this compound, its role in ligand design remains a speculative but intriguing area for future investigation. The broader class of bidentate selenoether ligands with larger spacing between the selenium atoms, such as 1,2-bis(methylselanyl)ethane, have been more extensively studied and have shown diverse coordination behavior.

Development of Novel Organoselenium Reagents and Catalysts (Excluding Biological Contexts)

The ability of this compound to generate a stabilized carbanion upon deprotonation (as discussed in section 6.3) represents a key aspect of its utility in the development of novel organoselenium reagents. The resulting 1-lithio-1,1-bis(methylselanyl)ethane can be considered a bespoke nucleophilic reagent for the introduction of an acetyl group or its synthetic equivalent into a molecule.

Beyond its role as a stoichiometric reagent, the potential for this compound or its derivatives to act as catalysts is an area of interest. While direct catalytic applications of this specific compound are not documented, the broader field of organoselenium catalysis is expanding. For example, certain selenoethers can act as ligands in transition metal catalysis, influencing the reactivity and selectivity of the catalytic cycle. However, without specific research, the catalytic potential of this compound remains theoretical.

Materials Science Precursors (Excluding Polymerization or Specific Material Properties)

Organoselenium compounds have gained attention as precursors for the synthesis of selenium-containing materials, particularly metal selenide (B1212193) nanoparticles and thin films. These materials often possess interesting electronic and optical properties, making them suitable for applications in semiconductors, solar cells, and thermoelectrics.

The general approach involves the decomposition of the organoselenium precursor, often in the presence of a metal source, to yield the desired metal selenide. The choice of precursor can influence the properties of the final material, such as its size, shape, and crystallinity.

While there is no specific literature detailing the use of this compound as a precursor in materials science, its volatile nature and selenium content could, in principle, make it a candidate for chemical vapor deposition (CVD) or related techniques for the synthesis of metal selenide thin films. However, other organoselenium compounds, such as dialkyl selenides and silyl (B83357) selenides, are more commonly employed for this purpose.

Table 3: Examples of Organoselenium Precursors in Materials Synthesis

| Organoselenium Precursor | Resulting Material | Synthesis Method |

| Di-tert-butyl selenide | Cadmium Selenide (CdSe) | Metal-Organic Chemical Vapor Deposition (MOCVD) |

| Bis(trimethylsilyl)selenide | Zinc Selenide (ZnSe) | Atomic Layer Deposition (ALD) |

| Diphenyl diselenide | Lead Selenide (PbSe) | Colloidal Synthesis |

| This compound (potential) | Metal Selenides | Potentially suitable for CVD or ALD |

*The use of this compound as a materials science precursor is speculative and not documented in the reviewed literature.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1-Bis(methylselanyl)ethane, and how can reaction conditions be optimized?

- Methodology :

- Route 1 : React methylselenol (CH3SeH) with acetaldehyde under acidic conditions (e.g., H2SO4), analogous to the synthesis of 1,1-Bis(ethylsulfanyl)ethane via thioacetal formation .

- Route 2 : Use methylselenolate (CH3Se<sup>−</sup>Na<sup>+</sup>) with 1,1-dichloroethane in anhydrous THF under inert atmosphere.

- Optimization : Monitor reaction progress via <sup>1</sup>H NMR or GC-MS. Adjust stoichiometry (e.g., 2:1 CH3SeH:aldehyde) and temperature (25–60°C) to maximize yield. Purify via vacuum distillation or column chromatography (silica gel, hexane/EtOAc).

Q. How can researchers confirm the structural identity of this compound?

- Analytical Workflow :

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]<sup>+</sup> at m/z 215.90 (C4H10Se2). Compare with isotopic patterns for selenium (e.g., <sup>80</sup>Se, <sup>78</sup>Se) .

- NMR : <sup>77</sup>Se NMR is critical for confirming Se–C bonding. Expect δ ~250–300 ppm for methylselanyl groups .

- FT-IR : Look for C–Se stretching vibrations at ~550–600 cm<sup>−1</sup>.

Q. What safety precautions are essential when handling organoselenium compounds like this compound?

- Guidelines :

- Use fume hoods and PPE (nitrile gloves, lab coat).

- Avoid exposure to light/air (risk of oxidation to diselenides).

- Store under inert gas (N2/Ar) at −20°C. Toxicity data for similar compounds (e.g., DDT derivatives) suggests acute toxicity at >50 mg/kg in rodents; apply ALARA principles .

Advanced Research Questions

Q. How do computational methods (DFT, MD) predict the reactivity of this compound in catalytic systems?

- Approach :

- Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model Se–C bond dissociation energies and nucleophilic reactivity. Compare with experimental kinetic data (e.g., reaction rates with electrophiles).

- Molecular dynamics (MD) simulations in solvent (e.g., DMSO) can predict solvation effects on selenium lone-pair accessibility .

- Data Interpretation : Discrepancies between computed and experimental results may arise from solvent polarity or steric effects not captured in gas-phase models.

Q. What experimental strategies resolve contradictions in reported toxicity data for organoselenium compounds?

- Case Study : DDT and DDE (structurally distinct but mechanistically relevant) show divergent hepatotoxicity profiles depending on metabolite ratios and exposure duration .

- Methodology :

- Conduct longitudinal in vitro assays (e.g., HepG2 cells) with controlled Se concentrations.

- Use metabolomics (LC-HRMS) to track selenium speciation (e.g., methylselenol vs. selenoxide metabolites).

- Apply benchmark dose (BMD) modeling to reconcile conflicting dose-response curves .

Q. How can isotopic labeling (<sup>77</sup>Se, <sup>13</sup>C) elucidate the degradation pathways of this compound in environmental matrices?

- Protocol :

- Synthesize <sup>77</sup>Se-enriched compound via isotope exchange (e.g., Na<sup>77</sup>SeH).

- Expose to simulated environmental conditions (UV light, soil microbiota).

- Track degradation products via ICP-MS (for Se) and <sup>13</sup>C NMR to identify cleavage products (e.g., CH3Se–SeCH3 or CO2) .

Tables for Key Data

Table 1 : Comparative Properties of this compound and Analogues

Table 2 : Key Spectral Signatures for Structural Confirmation

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| <sup>77</sup>Se NMR | δ 250–300 ppm (Se–CH3) | |

| FT-IR | 550–600 cm<sup>−1</sup> (C–Se stretch) | |

| HRMS (ESI+) | m/z 215.90 [M+H]<sup>+</sup> |

Key Research Gaps and Recommendations

- Synthesis : Develop greener methods (e.g., photocatalytic selenation) to reduce reliance on toxic selenols.

- Toxicity : Establish standardized in vitro models for organoselenium compounds to resolve conflicting data.

- Catalysis : Explore applications in asymmetric synthesis, leveraging selenium’s chiral induction potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.